benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is a complex organic compound often used in synthetic organic chemistry. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a methyl group. The stereochemistry of the compound is specified by the (2S,5R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reductive amination of 2-methylpyridine or the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine group from unwanted reactions during subsequent steps.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, typically using benzyl bromide or benzyl chloride in the presence of a base.
Final Coupling: The final product is obtained by coupling the protected piperidine derivative with the appropriate carboxylate precursor under suitable conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, might be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the Boc-protected amine can lead to the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective deprotection and further functionalization.
Biology and Medicine
In biological and medical research, this compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system. The piperidine ring is a common motif in many bioactive molecules.
Industry
In the industrial sector, this compound is valuable for the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate: Lacks the Boc protecting group, making it more reactive.
Benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of a piperidine ring, altering its conformational flexibility and reactivity.
Uniqueness
The uniqueness of benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. The presence of the Boc protecting group allows for controlled deprotection and subsequent functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
benzyl (2S,5R)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-14-10-11-16(20-17(22)25-19(2,3)4)12-21(14)18(23)24-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,20,22)/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCXWFCHLUQNEW-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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